Permethrin

Description

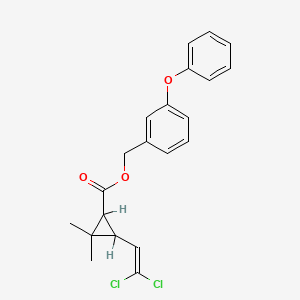

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21Cl2H20O3, C21H20Cl2O3 | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022292 | |

| Record name | Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS. | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C: | |

| Record name | Permethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid. | |

CAS No. |

52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2 | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52645-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Transpermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permethrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052645531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemoglobin atlanta-coventry | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093389072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Permethrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Stereospecific Synthesis of Individual Permethrin Isomers: A Technical Guide for Advanced Research and Development

Abstract

Permethrin, a cornerstone of modern insecticides and topical medications, exists as a mixture of four stereoisomers due to two chiral centers within its cyclopropane ring. The biological activity, particularly insecticidal potency and mammalian toxicity, is highly dependent on the specific stereochemistry of these isomers. Consequently, the ability to synthesize individual, stereochemically pure permethrin isomers is of paramount importance for the development of more effective and safer agrochemicals and pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the state-of-the-art methodologies for the stereospecific synthesis of individual permethrin isomers. It is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and agrochemical development. This guide will delve into the core strategies of asymmetric synthesis and chiral resolution, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate the rational design and execution of stereoselective synthetic routes.

Introduction: The Significance of Chirality in Permethrin's Biological Activity

Permethrin is a synthetic pyrethroid insecticide that functions as a neurotoxin, prolonging the opening of sodium channels in the nervous systems of insects.[1][2] Its chemical structure features two chiral centers at the C1 and C3 positions of the cyclopropane ring, giving rise to four possible stereoisomers: (1R,3S)-cis, (1S,3R)-cis, (1R,3R)-trans, and (1S,3R)-trans.[1][3]

The spatial arrangement of the substituents on the cyclopropane ring dictates the molecule's interaction with its biological targets. It is well-established that the insecticidal activity of permethrin is primarily attributed to the (1R)-cis and (1R)-trans isomers.[3] Conversely, the other isomers may contribute to off-target effects and mammalian toxicity. Therefore, the development of synthetic methods to selectively produce the most active isomers is a critical objective in optimizing the therapeutic and agricultural applications of permethrin. Commercial permethrin is typically sold as a mixture of cis and trans isomers, commonly in ratios of 25:75 or 40:60.[3]

This guide will explore the two principal strategies for obtaining stereochemically pure permethrin isomers:

-

Stereoselective Synthesis: The direct synthesis of a single desired isomer through the use of chiral catalysts or auxiliaries.

-

Synthesis and Chiral Resolution: The synthesis of a mixture of isomers, followed by their separation.

At the heart of both strategies lies the synthesis of the chiral cyclopropanecarboxylic acid precursor, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, which is subsequently esterified with 3-phenoxybenzyl alcohol to yield the final permethrin molecule.[1]

Foundational Strategy: Synthesis of the Racemic Cyclopropanecarboxylic Acid Precursor

The industrial synthesis of permethrin typically begins with the creation of a racemic mixture of the cis and trans isomers of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. A common and established pathway involves the cyclopropanation of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyl diazoacetate, often in the presence of a copper catalyst.[1] The resulting ethyl ester is then hydrolyzed to the free acid. The ratio of cis to trans isomers in the final product can be controlled by adjusting the ratio of the corresponding acid chloride precursors before the final esterification step.[1][4]

Stereoselective Synthesis: Asymmetric Cyclopropanation

The most elegant and efficient approach to obtaining a single permethrin isomer is through asymmetric synthesis, which introduces the desired chirality during the formation of the cyclopropane ring. This is typically achieved using chiral transition metal catalysts that can induce high levels of diastereoselectivity and enantioselectivity.

Chiral Copper and Rhodium Catalysts

Chiral copper(I) and rhodium(II) complexes have emerged as powerful catalysts for enantioselective cyclopropanation reactions.[5] These catalysts react with diazo compounds, such as ethyl diazoacetate, to form intermediate metal carbenes. The chiral ligands coordinated to the metal center then direct the subsequent reaction with an alkene, controlling the stereochemical outcome of the cyclopropane formation.[5]

For the synthesis of the permethrin precursor, the reaction involves the asymmetric cyclopropanation of a suitable diene with a diazoacetate in the presence of a chiral catalyst. The choice of ligand is critical in achieving high enantiomeric excess (ee%).

While specific protocols for the asymmetric synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid are often proprietary, the general principles of asymmetric cyclopropanation using these catalysts are well-documented in the scientific literature. Researchers can adapt these methods by screening various chiral ligands and reaction conditions to optimize the synthesis of the desired stereoisomer.

Chiral Resolution: Separation of Stereoisomers

An alternative to direct asymmetric synthesis is the preparation of a mixture of stereoisomers followed by their separation. This is a widely used strategy, particularly for obtaining the chiral acid precursor.

Classical Resolution via Diastereomeric Salt Formation

A common and practical method for resolving the racemic cis- or trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is through the formation of diastereomeric salts with a chiral amine.

Experimental Protocol: Resolution of Racemic cis-Acid

-

Salt Formation: A solution of racemic cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol or methanol) is treated with an equimolar amount of a chiral resolving agent, such as (R)- or (S)-α-methylbenzylamine.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. Due to the different solubilities of the two diastereomers, one will selectively precipitate out of the solution. The crystallization process can be optimized by adjusting the solvent system and temperature.

-

Isolation of the Desired Diastereomer: The less soluble diastereomeric salt is isolated by filtration.

-

Liberation of the Chiral Acid: The resolved diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure carboxylic acid.

This method can typically yield the desired chiral acid with an enantiomeric excess of over 98% after recrystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative for obtaining the chiral acid precursor. This method utilizes enzymes, typically lipases, that can selectively hydrolyze one enantiomer of an ester derivative of the racemic acid.

Experimental Protocol: Enzymatic Hydrolysis of a Racemic Ester

-

Substrate Preparation: The racemic cis- or trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is first converted to a suitable ester, for example, the methyl or ethyl ester.

-

Enzymatic Hydrolysis: The racemic ester is suspended in an aqueous buffer solution. A lipase, such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL), is added to the mixture. The enzyme will selectively hydrolyze one of the enantiomers of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the consumption of base required to maintain a constant pH. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

-

Separation and Isolation: After reaching the desired conversion, the mixture is acidified, and the unreacted ester and the formed carboxylic acid are extracted with an organic solvent. The acid and ester can then be separated, for instance, by extraction with a basic aqueous solution.

-

Hydrolysis of the Remaining Ester: The enantiomerically enriched ester can be hydrolyzed under basic conditions to yield the other enantiomer of the carboxylic acid.

Final Step: Stereospecific Esterification

Once the desired enantiomer of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has been obtained, the final step is its esterification with 3-phenoxybenzyl alcohol.[1] This reaction is typically carried out by first converting the carboxylic acid to its more reactive acid chloride derivative, which is then reacted with the alcohol. This esterification step proceeds with retention of stereochemistry at the chiral centers of the cyclopropane ring.

Purification and Analysis of Permethrin Isomers

The purification of the final permethrin product is crucial to ensure high purity. Recrystallization from a solvent mixture such as methanol and water is a common method.[2][4]

The analysis and quantification of the individual stereoisomers are essential for quality control and for studying their differential biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this purpose. A baseline resolution of all four permethrin isomers can be achieved by coupling two different chiral columns in series.[6]

Analytical Method: Chiral HPLC Separation of Permethrin Isomers [6]

-

Columns: CHIRALPAK® IG-3 and CHIRALPAK® IJ-3 coupled in series.

-

Mobile Phase: A mixture of hexanes, ethanol, and diethylamine (e.g., 95:5:0.1 or 90:10:0.1).

-

Detection: UV at 280 nm.

This method allows for the accurate quantification of each of the four stereoisomers in a single chromatographic run.

Data Summary and Comparison of Methods

| Method | Key Reagents/Catalysts | Stereoselectivity | Advantages | Disadvantages |

| Asymmetric Cyclopropanation | Chiral Copper or Rhodium catalysts, Diazoacetates | High de% and ee% | Direct synthesis of desired isomer, high atom economy | Catalyst cost and development time |

| Classical Resolution | Chiral amines (e.g., α-methylbenzylamine) | High ee% (>98%) | Well-established, reliable | Lower overall yield (max 50% for desired enantiomer), requires stoichiometric chiral agent |

| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B, PCL), Racemic ester | High ee% | Mild reaction conditions, environmentally friendly | Requires esterification/hydrolysis steps, reaction monitoring |

Experimental Workflows and Diagrams

General Synthetic Workflow for Individual Permethrin Isomers

Caption: Comparison of classical and enzymatic resolution workflows for the chiral acid precursor.

Conclusion and Future Perspectives

The stereospecific synthesis of individual permethrin isomers is a mature yet continually evolving field. While chiral resolution techniques, particularly classical resolution via diastereomeric salt formation, remain workhorses in both laboratory and industrial settings, the future lies in the advancement of asymmetric catalytic methods. The development of more efficient, selective, and cost-effective chiral catalysts will undoubtedly pave the way for more streamlined and sustainable syntheses of these important molecules. Furthermore, a deeper understanding of the structure-activity relationships of each isomer will continue to drive the demand for enantiopure permethrin, not only for the development of next-generation insecticides with improved efficacy and reduced environmental impact but also for pharmaceutical applications where stereochemical purity is a critical determinant of safety and therapeutic effect.

References

-

Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. PubMed Central. (2025-06-20). [Link]

-

Chiral catalysts for enantioselective carbenoid cyclopropanation reactions. Sci-Hub. [Link]

- EP3506748A1 - Improved method for the synthesis of permethrin.

- US10647655B2 - Method for the synthesis of permethrin.

-

Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PubMed Central. [Link]

-

Characterization of Diastereo- and Enantioselectivity in Degradation of Synthetic Pyrethroids in Soils. PubMed. [Link]

-

The Chiral Separation of the Stereoisomers of Permethrin. Daicel Chiral Technologies. [Link]

-

Permethrin isomers (cis and trans). | Download Scientific Diagram. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]

- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]

- 5. Divergent and Enantioselective Synthesis of Three Types of Chiral Polycyclic N‑Heterocycles via Copper-Catalyzed Dearomative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chiraltech.com [chiraltech.com]

Technical Guide: Permethrin Mode of Action on Voltage-Gated Sodium Channels

This guide is structured to serve as a definitive technical reference for the interaction between Permethrin and Voltage-Gated Sodium Channels (VGSCs). It bypasses generic introductions to focus on mechanistic causality, structural biology, and quantifiable electrophysiological signatures.

Classification: Type I Pyrethroid | Primary Target: NaV α-subunit (Domains II/III)

Molecular Architecture & Binding Kinetics

Permethrin functions as a gating modifier rather than a simple pore blocker. Unlike local anesthetics that occlude the ion path, permethrin binds to a hydrophobic fenestration, stabilizing the channel in an open conformation.

The Hydrophobic Fenestration (The Binding Pocket)

Current structural models (homology modeling based on Cryo-EM templates like NavMs and NavPaS) locate the primary binding site (PyR1) at the interface of Domain II and Domain III .

-

Location: The hydrophobic cavity formed by the linker between the S4 and S5 segments of Domain II (IIS4-S5) and the transmembrane helices IIS5 and IIIS6.[1]

-

State-Dependence: Permethrin has a high affinity for the open state of the channel. It gains access to this fenestration from the lipid bilayer phase, not the cytoplasm.

-

Kinetic Lock: Once bound, permethrin acts as a "molecular wedge," preventing the movement of the voltage-sensing domains required to close the activation gate and initiate fast inactivation.

The "Open-Modified" State

The interaction creates a sub-population of channels that fail to deactivate (close) upon repolarization.

-

Normal Cycle: Resting

Open -

Permethrin Cycle: Resting

Open

Figure 1: Kinetic state transitions showing the entry into the Open-Modified state, which bypasses normal fast inactivation.

Electrophysiological Signature: The Tail Current

The definitive bioassay for permethrin activity is the observation of tail currents using voltage-clamp electrophysiology.[2]

Mechanism of the Tail Current

In a drug-free channel, repolarization (returning voltage to -100 mV) causes channels to close (deactivate) almost instantly (< 1 ms). In permethrin-treated channels, the drug holds the activation gate open against the electrochemical gradient. When the membrane is repolarized:

-

The driving force for Na+ entry increases (due to the large negative potential).

-

The channels remain open due to the drug.[3]

-

Result: A massive, slowly decaying inward current (the tail current) flows after the pulse ends.

Type I vs. Type II Distinction[4][5][6]

-

Permethrin (Type I): Induces repetitive neuronal discharges (repetitive firing) because the tail current causes a "depolarizing after-potential" that triggers subsequent action potentials.

-

Deltamethrin (Type II): Possesses an

-cyano group. It stabilizes the open state so strongly that it causes persistent depolarization, leading to depolarization block (silencing the neuron) rather than repetitive firing.

Quantitative Data Summary

| Parameter | Control (No Drug) | Permethrin (10 µM) | Physiological Consequence |

| Peak Current | 100% | ~90-100% | Minimal pore blockage. |

| Deactivation Tau ( | < 1 ms | 100s of ms to seconds | Tail Current: Massive Na+ influx during repolarization. |

| Inactivation Curve | Standard | Hyperpolarizing shift | Channels are available to open at more negative potentials. |

| Temp. Coefficient | Positive | Negative | Toxicity increases as temperature decreases (see Section 3). |

Differential Selectivity (Insect vs. Mammal)

Permethrin is highly toxic to insects but exhibits low toxicity to mammals (LD50 rats > 4000 mg/kg). This is not solely due to metabolism; it is a structural selectivity of the target site.

The Methionine-918 Factor

The selectivity filter resides in the IIS4-S5 linker.[1]

-

Insects (e.g., Musca domestica): Residue Met918 (Methionine).

-

Mammals (e.g., Rat NaV1.2): Residue Ile874 (Isoleucine).

Causality: The Methionine residue in insects provides a flexible, sulfur-containing side chain that facilitates high-affinity binding of the pyrethroid ester group. The bulky, rigid Isoleucine in mammals sterically hinders this binding. Validation: Mutating a rat channel to have Methionine (I874M) increases its permethrin sensitivity by >100-fold.

Experimental Protocol: Measuring Tail Currents

Objective: Quantify the fraction of channels modified by permethrin using Whole-Cell Patch Clamp.

Workflow Visualization

Figure 2: Step-by-step voltage clamp workflow for isolating sodium tail currents.

Detailed Methodology

-

Solutions:

-

Pipette (Internal): CsF-based solution (e.g., 140 mM CsF, 10 mM NaCl, 10 mM HEPES). Why: Cs+ blocks potassium channels from the inside, ensuring the measured current is pure Na+.

-

Bath (External): Standard Tyrode’s with TTX (for subtraction control) or TEA-Cl.

-

-

Voltage Protocol:

-

Holding Potential: -120 mV (Ensures all channels are in Resting state, removing inactivation).

-

Depolarizing Step: Step to 0 mV for 20 ms. (Opens the channels).

-

Repolarization: Step back to -100 mV or -120 mV.

-

-

Data Validation (Self-Check):

-

The tail current must be TTX-sensitive . Apply 1 µM Tetrodotoxin at the end of the experiment; if the tail current does not disappear, it is a leak artifact, not a permethrin effect.

-

Resistance Mechanisms: The kdr Mutation

Resistance in field populations is primarily driven by Knockdown Resistance (kdr) mutations.[4][5]

The L1014F Mutation

The most ubiquitous mutation is a Leucine-to-Phenylalanine substitution at position 1014 (housefly numbering) in the IIS6 segment.

-

Mechanism: L1014 is located adjacent to the binding pocket. The bulky Phenylalanine ring creates steric hindrance, preventing permethrin from seating correctly in the fenestration.

-

Super-kdr: A combination of L1014F + M918T. This dual mutation confers virtual immunity to Type I pyrethroids.

Figure 3: Steric hindrance mechanism of the L1014F (kdr) mutation preventing permethrin binding.

References

-

Dong, K., Du, Y., Rinkevich, F., Nomura, Y., Xu, P., Wang, L., Silver, K., & Zhorov, B. S. (2014). Molecular biology of insect sodium channels and pyrethroid resistance. Insect Biochemistry and Molecular Biology.

-

Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of Toxicology.

-

O'Reilly, A. O., et al. (2006). Modelling insecticide binding sites in the voltage-gated sodium channel.[1] Biochemical Journal.

-

Jiang, N., et al. (2013). Molecular and cellular influences of permethrin on mammalian nociceptors at physiological temperatures.[6] Neurotoxicology.

-

Kadala, A., et al. (2011). Tail current decay and estimation of the fraction of modified sodium channels. Journal of Insect Physiology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrethroid - Wikipedia [en.wikipedia.org]

- 4. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular and cellular influences of permethrin on mammalian nociceptors at physiological temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Evolution of Pyrethroids to Permethrin

From Photolability to Agricultural Stability: A Structural & Mechanistic Analysis

Executive Summary

This guide analyzes the chemical evolution of pyrethroids, focusing on the critical transition from natural pyrethrins to Permethrin (the first photostable synthetic pyrethroid).[1] It details the specific structural modifications—specifically the incorporation of the dichlorovinyl and phenoxybenzyl moieties—that overcame the metabolic and environmental instability of earlier generations. The guide also provides a technical deep-dive into the synthesis protocols and the voltage-gated sodium channel (VGSC) mechanism of action.

Part 1: The Instability Challenge (Gen 1 & 2)

The Natural Scaffold: Pyrethrin I

Natural pyrethrins, extracted from Chrysanthemum cinerariifolium, possess potent insecticidal activity ("knockdown") but are commercially limited by extreme instability. They degrade rapidly under UV light and oxidation.

-

Critical Weakness 1 (Acid Side): The isobutenyl group on the chrysanthemic acid moiety is susceptible to oxidative attack.

-

Critical Weakness 2 (Alcohol Side): The pentadienyl side chain on the pyrethrolone alcohol is highly photoreactive.

The Synthetic Pivot: Allethrin & Resmethrin

Early synthetic efforts focused on simplifying the alcohol moiety while retaining the ester linkage essential for toxicity.

| Generation | Compound | Key Structural Change | Limitation |

| Gen 1 | Allethrin (1949) | Pyrethrolone replaced with allethrolone (allyl group). | Still photolabile; only suitable for indoor use (coils/sprays). |

| Gen 2 | Resmethrin (1967) | Alcohol replaced with 5-benzyl-3-furylmethyl . | Significantly higher potency (20x Pyrethrin I), but the furan ring is highly sensitive to photo-oxidation. |

Causality Insight: While Michael Elliott's team at Rothamsted correctly identified that the alcohol moiety could be modified to increase potency (Resmethrin), the furan ring introduced a new site for UV degradation, failing to solve the agricultural persistence problem.

Part 2: The Permethrin Breakthrough (Gen 3)

In 1973, Elliott’s team engineered Permethrin , achieving the first "agricultural grade" pyrethroid. This was not a random discovery but a rational structure-activity optimization.

Structural Stabilization

To achieve photostability, two simultaneous modifications were required:

-

Acid Moiety Modification: The isobutenyl group (susceptible to oxidation) was replaced with a 2,2-dichlorovinyl group. The electron-withdrawing chlorine atoms stabilize the double bond against metabolic and environmental attack via the inductive effect (-I).

-

Alcohol Moiety Modification: The photosensitive furan ring of Resmethrin was replaced with a 3-phenoxybenzyl group. This aromatic system is chemically robust and lacks the diene systems prone to polymerization or photo-oxidation.

Visualizing the Chemical Lineage

The following diagram illustrates the structural evolution and the elimination of unstable centers.

Figure 1: The chemical lineage from natural Pyrethrin I to the photostable Permethrin, highlighting key substitution steps.

Part 3: Mechanism of Action (Type I vs. Type II)

Permethrin is classified as a Type I Pyrethroid because it lacks the

The "Tail Current" Phenomenon

Pyrethroids bind to the

-

Normal Function: Na+ channels open (activate) upon depolarization and rapidly close (inactivate).

-

Permethrin Effect: It stabilizes the open state , preventing the activation gate from closing.

-

Result: This results in a prolonged influx of Na+, observable as a "tail current" during repolarization.

Type I Specificity (T-Syndrome)

Because Permethrin lacks the cyano group, the duration of the open-state modification is shorter compared to Type IIs.

-

Permethrin (Type I): Moderate prolongation of Na+ current

Repetitive firing of action potentials -

Cypermethrin (Type II): Extreme prolongation

Membrane depolarization block

Figure 2: Kinetic model of Permethrin interaction with VGSC, showing the stabilization of the open state leading to tail currents.

Part 4: Technical Synthesis Protocol

The industrial synthesis of Permethrin is an esterification reaction between the acid chloride derivative and the phenoxybenzyl alcohol.[2]

Reaction Workflow

Target: 3-phenoxybenzyl (1RS)-cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.

Reagents:

-

Acid Component: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (Permethric Acid Chloride).

-

Catalyst/Scavenger: Pyridine or Triethylamine (to neutralize HCl).

-

Solvent: Toluene or Xylene.

Step-by-Step Protocol

Note: This protocol assumes the use of pre-synthesized acid chloride (often derived via the Farkas method).

-

Preparation: Charge a glass-lined reactor with 1.0 eq of 3-phenoxybenzyl alcohol and anhydrous Toluene (5 volumes).

-

Base Addition: Add 1.1 eq of Pyridine. Cool the mixture to 0–5°C under

atmosphere. -

Acylation: Dropwise add 1.05 eq of Permethric Acid Chloride dissolved in Toluene. Maintain internal temperature

to prevent isomerization or hydrolysis.-

Control Point: The reaction is exothermic. Rate of addition controls the exotherm.

-

-

Reaction: Allow to warm to room temperature (20–25°C) and stir for 3–5 hours. Monitor via TLC or HPLC for disappearance of the alcohol.

-

Quench & Wash:

-

Add water to dissolve pyridinium hydrochloride salts.

-

Wash organic phase with 1N HCl (to remove excess pyridine).

-

Wash with saturated

(to remove unreacted acid). -

Wash with brine.

-

-

Isolation: Dry organic layer over

, filter, and concentrate under reduced pressure. -

Purification: The resulting oil is often a mixture of cis and trans isomers (typically 40:60 or 25:75 depending on the acid chloride source). Recrystallization from hexane/isopropanol can enrich specific isomers if required, though technical permethrin is used as a mixture.

Figure 3: Industrial synthesis workflow for Permethrin via acyl chloride esterification.

References

-

Elliott, M., et al. (1973).[4] "A photostable pyrethroid."[1][3][5][6] Nature.[3] Link

-

Soderlund, D. M., et al. (2002). "Mechanisms of pyrethroid neurotoxicity: implications for cumulative risk assessment." Toxicology. Link

-

Narahashi, T. (1996). "Neuronal ion channels as the target sites of insecticides."[7][8] Pharmacology & Therapeutics. Link

-

World Health Organization (WHO). (1990).[9] "Permethrin: Health and Safety Guide." IPCS. Link

-

Elliott, M. (1977). "Synthetic Pyrethroids."[1][3][5][10][11] American Chemical Society Symposium Series. Link

Sources

- 1. coresta.org [coresta.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis and Purification of Permethrin Metabolites for Toxicological Validation

Topic: Synthesis of Permethrin Metabolites for Toxicological Studies Content Type: Technical Guide / Whitepaper Audience: Researchers, Toxicologists, and Analytical Chemists

Executive Summary

The accurate assessment of pyrethroid toxicity relies on the availability of high-purity metabolite standards. While commercial permethrin is a mixture of cis- and trans- isomers, their metabolic fates and toxicological profiles differ significantly. This guide details the synthesis, isolation, and purification of the three primary biomarkers: 3-Phenoxybenzyl alcohol (3-PBA) , 3-Phenoxybenzoic acid (3-PBAc) , and the isomeric forms of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) .

Unlike standard organic synthesis protocols, this guide prioritizes biomimetic pathways —using hydrolytic degradation of the parent compound to generate metabolites—ensuring that the standards produced are stereochemically relevant to biological systems.

Part 1: The Metabolic Landscape

Before initiating synthesis, one must understand the target structures. Permethrin metabolism in mammals is dominated by ester hydrolysis mediated by carboxylesterases (CES), primarily in the liver. This cleavage yields two distinct moieties: the lipophilic acid (DCCA) and the alcohol (3-PBA). 3-PBA is rapidly oxidized to 3-PBAc, the most common urinary biomarker.

Critical Pathway Diagram

The following diagram illustrates the divergent pathways and the specific targets for this synthesis guide.

Figure 1: Divergent metabolic pathway of Permethrin yielding the Acid (DCCA) and Alcohol (3-PBA) moieties.

Part 2: Synthesis of the Acid Moiety (cis/trans-DCCA)

The synthesis of DCCA de novo is complex and often yields racemic mixtures that require expensive chiral resolution. A more efficient laboratory route utilizes the hydrolytic degradation of technical grade Permethrin , followed by a chemical separation of isomers based on their differential ability to form lactones.

Protocol A: Biomimetic Hydrolysis

Objective: Cleave the ester bond to release free DCCA and 3-PBA.

-

Reagents: Technical Permethrin (cis:trans 40:60), KOH (40% aq), Methanol.

-

Procedure:

-

Dissolve 10 g of Permethrin in 100 mL Methanol.

-

Add 20 mL of 40% KOH solution.

-

Reflux at 70°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the parent ester spot disappears.

-

Workup: Evaporate methanol. Dilute residue with water (50 mL).

-

Extraction 1 (Neutral): Extract with Diethyl Ether (3 x 50 mL). Save the Organic Layer—this contains 3-PBA (Proceed to Part 3).

-

Extraction 2 (Acidic): Acidify the remaining aqueous layer to pH 1 using 1M HCl. Extract with Dichloromethane (DCM). Dry over Na2SO4 and evaporate to yield crude DCCA (cis/trans mix) .

-

Protocol B: Separation of Isomers (The Lactonization Method)

Scientific Rationale: The cis-isomer of DCCA has the carboxyl group and the dichlorovinyl group on the same side of the cyclopropane ring. Under acidic conditions, it can cyclize to form a lactone. The trans-isomer cannot cyclize due to steric constraints. We exploit this for chemical separation.[1][2]

-

Lactonization:

-

Dissolve crude DCCA mix in Toluene.

-

Add a catalytic amount of p-Toluenesulfonic acid (p-TSA).

-

Reflux with a Dean-Stark trap to remove water for 3-5 hours.

-

Result:cis-DCCA converts to the neutral lactone; trans-DCCA remains a free acid.

-

-

Separation:

-

Wash the toluene mixture with Sodium Carbonate (Na2CO3) solution.

-

Aqueous Layer: Contains trans-DCCA (as sodium salt). Acidify and extract to obtain pure trans-DCCA.

-

Organic Layer: Contains cis-DCCA Lactone . Evaporate toluene.

-

-

Hydrolysis of Lactone:

-

Treat the isolated lactone with NaOH/MeOH (room temp, 1 hour) to reopen the ring.

-

Acidify and extract to yield pure cis-DCCA .

-

Part 3: Synthesis of the Alcohol Moiety (3-PBAc)

While 3-PBA is obtained from Protocol A (Extraction 1), it is an intermediate. The ultimate toxicological marker is the oxidized carboxylic acid, 3-Phenoxybenzoic acid (3-PBAc) .

Protocol C: Jones Oxidation of 3-PBA

Objective: Quantitative conversion of 3-PBA to 3-PBAc.

Reagents:

Step-by-Step Workflow:

-

Preparation: Dissolve 2.0 g of 3-PBA (from Protocol A) in 20 mL of acetone. Cool to 0°C in an ice bath.

-

Oxidation: Add Jones Reagent dropwise with vigorous stirring. The solution will turn from orange to green (Cr3+ formation). Continue addition until the orange color persists (indicating excess oxidant).

-

Quenching: Stir for 20 minutes. Add Isopropanol (2 mL) dropwise to quench excess Cr(VI) (solution turns green again).

-

Workup:

-

Decant the acetone layer from the chromium sludge.

-

Dilute with water and extract with Ethyl Acetate.

-

Purification: Extract the organic layer with 1M NaOH (moves product to aqueous phase).

-

Wash aqueous phase with ether (removes unreacted alcohol).

-

Acidify aqueous phase (HCl) and extract with DCM.

-

-

Crystallization: Recrystallize from Hexane/Ethyl Acetate to obtain white needles of 3-PBAc.

Critical Considerations

Safety Warning: Chromium(VI) is carcinogenic.[6] All waste must be segregated and treated as hazardous heavy metal waste. Alternative: For a "Green" synthesis, use KMnO4 with a phase transfer catalyst (TBAB) in water/toluene, though yields may be lower than Jones oxidation.

Part 4: Analytical Validation & Workflow Summary

To ensure the synthesized metabolites meet the rigorous standards of toxicological studies (E-E-A-T), they must be validated against known physical constants.

Data Summary Table

| Metabolite | Target Purity | Key 1H-NMR Signal (CDCl3) | HPLC Retention (C18, MeOH/H2O) |

| cis-DCCA | >98% | Doublet at ~1.30 ppm (Gem-dimethyl) | Late Eluting (Non-polar) |

| trans-DCCA | >98% | Singlet/Doublet distinct from cis | Early Eluting (Polar) |

| 3-PBAc | >99% | COOH proton broad singlet >10 ppm | Intermediate |

Integrated Synthesis Workflow

Figure 2: Integrated workflow for the separation and synthesis of Permethrin metabolites.

References

-

Metabolic Pathways of Permethrin: National Research Council (US) Subcommittee on Permethrin. Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms. National Academies Press (US); 1994.

-

Biomonitoring & Metabolites: Centers for Disease Control and Prevention (CDC). Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General US Population. Environmental Health Perspectives, 2010.

-

Oxidation Protocols (Jones Reagent): Bowden, K., et al. Researches on Acetylenic Compounds. Part I. The Preparation of Acetylenic Ketones by Oxidation of Acetylenic Carbinols and Glycols. Journal of the Chemical Society, 1946.[3] (Classic foundation for Jones Oxidation).[3][4][5] See also:

-

Isomer Separation (Lactonization Strategy): While specific industrial patents cover this, the principle is grounded in the classic stereochemistry of cyclopropane carboxylic acids. See: US Patent 4306077A: Process for separating cis and trans isomers of cyclopropane carboxylic acids.

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. Jones oxidation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Sensitivity Quantitation of Permethrin Residues via UPLC-MS/MS

Methodology: Ammonium Adduct Enhanced ESI+ | Matrix: Agricultural & Biological

Executive Summary

Permethrin is a synthetic Type I pyrethroid insecticide widely used in agriculture and public health. While effective, its lipophilic nature and potential neurotoxicity require rigorous residue monitoring at trace levels (ppb).

This application note details a robust UPLC-MS/MS protocol for the sensitive detection of permethrin (cis- and trans- isomers). Unlike traditional GC-ECD methods, which lack definitive structural confirmation, this method utilizes Electrospray Ionization (ESI) in positive mode.

Critical Technical Insight: Permethrin has low proton affinity, making the formation of the protonated molecular ion

Methodological Rationale & Mechanism

The Ionization Challenge

Pyrethroids lack strong basic sites (like amines) necessary for stable protonation in ESI. Consequently, relying on

The Solution: By introducing ammonium formate into the mobile phase, we force the formation of the ammonium adduct

-

Precursor Ion: m/z 408.1 (Permethrin MW 390.1 + NH₄⁺ 18.0)

-

Advantage: The ammonium adduct is thermodynamically stable in the source but fragments predictably in the collision cell to yield the characteristic phenoxybenzyl cation (m/z 183.1).

Chromatographic Separation (Isomers)

Permethrin exists as a mixture of cis and trans isomers (typically 25:75 or 40:60).

-

Challenge: These isomers have identical mass spectra.

-

Strategy: We utilize a high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column with a sub-2-micron particle size. This provides the peak capacity to baseline-separate the isomers if individual quantitation is required, or a rapid gradient to co-elute them for total residue analysis.

Mechanism Visualization

The following diagram illustrates the ionization and fragmentation pathway utilized in this method.

Caption: Mechanism of ammonium adduct formation and subsequent fragmentation for sensitive permethrin detection.

Experimental Protocol

Reagents & Standards

-

Solvents: LC-MS Grade Methanol (MeOH) and Water. Note: Acetonitrile is avoided in the mobile phase as it can suppress ammonium adduct formation relative to methanol.

-

Buffer: Ammonium Formate (1M stock).

-

Extraction: QuEChERS extraction salts (MgSO4, NaCl).[1]

-

Cleanup: dSPE sorbents (PSA for sugars, C18 for lipids).

Sample Preparation (Modified QuEChERS)

This workflow is optimized for complex matrices (e.g., vegetables, tea, soil).

Step-by-Step Workflow:

-

Homogenization: Weigh 10.0 g of sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL Acetonitrile (ACN) . Shake vigorously for 1 min.

-

Why ACN? It precipitates proteins and extracts a wide polarity range of pesticides.

-

-

Salting Out: Add 4g MgSO4 and 1g NaCl. Shake immediately for 1 min. Centrifuge at 4000 rpm for 5 min.

-

Why? Induces phase separation, forcing water out of the organic layer.

-

-

Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18. Vortex 30s. Centrifuge.

-

Why PSA? Removes organic acids and sugars.

-

Why C18? Removes co-extracted lipids which cause ion suppression.

-

-

Reconstitution: Transfer 0.5 mL of cleaned extract to a vial. Evaporate to dryness under N2. Reconstitute in Methanol:Water (1:1) .

-

Critical: Do not inject pure ACN extract; it leads to poor peak shape on aqueous gradients.

-

Caption: Modified QuEChERS workflow ensuring lipid removal and solvent compatibility.

Instrumental Method (UPLC-MS/MS)[2]

Liquid Chromatography Conditions

-

System: Waters ACQUITY UPLC or Agilent 1290 Infinity.

-

Column: BEH C18 (2.1 x 100 mm, 1.7 µm).[2]

-

Column Temp: 40°C.

-

Injection Vol: 2-5 µL.

-

Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5 mM Ammonium Formate.[3]

-

Note: The presence of ammonium in both phases ensures stable adduct formation throughout the gradient.

-

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 90 | 10 | Initial |

| 1.00 | 90 | 10 | Hold |

| 6.00 | 5 | 95 | Linear |

| 8.00 | 5 | 95 | Wash |

| 8.10 | 90 | 10 | Re-equilibrate |

| 10.00 | 90 | 10 | End |

Mass Spectrometry Parameters

-

Source: ESI Positive (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 450°C (High temp needed for less volatile pyrethroids).

-

Desolvation Gas: 800 L/hr.

-

Cone Voltage: 30 V (Optimized for [M+NH4]+).

MRM Transitions (Permethrin):

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

| Permethrin | 408.1 | 183.1 | 30 | 22 | Quantifier |

| Permethrin | 408.1 | 355.1 | 30 | 12 | Qualifier |

| Permethrin | 408.1 | 153.0 | 30 | 35 | Qualifier |

Note: The 183.1 ion corresponds to the 3-phenoxybenzyl cation, a highly stable fragment characteristic of pyrethroids containing this moiety.

Validation & Quality Control

Linearity & Range

-

Range: 0.5 ppb to 100 ppb.

-

Calibration: Use Matrix-Matched Calibration .

-

Reasoning: Pyrethroids suffer from signal suppression in ESI. Pure solvent standards will yield higher signals than samples, leading to underestimation of residues. Prepare standards by spiking blank matrix extract.

-

Sensitivity

-

LOD (Limit of Detection): ~0.1 µg/kg (ppb).

-

LOQ (Limit of Quantitation): ~0.5 µg/kg (ppb).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Lack of Ammonium ions. | Ensure Ammonium Formate is fresh and in both mobile phases. |

| Peak Tailing | Secondary interactions. | Increase column temp to 45°C or check pH (should be ~3.5). |

| Isomer Co-elution | Gradient too steep. | Flatten the gradient between 60-80% B to separate cis/trans if required. |

| Signal Drift | Source contamination. | Permethrin is "sticky." Use a needle wash of 50:50 ACN:IPA. |

References

-

European Commission Reference Laboratories (EURL). (2006). The QuEChERS Method – Initial Extraction & Partitioning Step.[1]

-

National Institutes of Health (PMC). (2016). Validation of a Rapid and Sensitive UPLC–MS-MS Method... using Ammonium Adduct as Precursor Ion.

-

Waters Corporation. (2012). Diastereoselective Separation of Permethrin Using the ACQUITY UPC2 System.

-

MDPI (Foods Journal). (2021). Simultaneous Determination of Pyrethroid Insecticides in Foods...[4] Using Modified QuEChERS.

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Modified QuEChERS Method for Determination of Pyrethroid Residues in Traditional Chinese Medicine Oral Liquids by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

analytical methods for permethrin detection in environmental samples

An Application Guide to the Robust Detection of Permethrin in Environmental Matrices

Abstract

Permethrin, a synthetic pyrethroid insecticide, is extensively used in agriculture, public health, and residential settings for pest control. Its widespread application, however, raises significant environmental concerns due to its high toxicity to aquatic organisms and potential risks to non-target species.[1] Consequently, the development of sensitive and reliable analytical methods for monitoring permethrin residues in environmental compartments such as water, soil, and sediment is of paramount importance for ecological risk assessment and regulatory compliance. This document provides a comprehensive guide to the state-of-the-art analytical methodologies for permethrin detection, designed for researchers and analytical scientists. We will delve into the causality behind experimental choices, from sample preparation to instrumental analysis, and provide detailed, field-proven protocols for Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Foundational Principles: Sample Preparation

The accuracy of any permethrin analysis is fundamentally dependent on the efficiency of its extraction from the sample matrix and the removal of interfering co-extractives. The choice of sample preparation technique is dictated by the physicochemical properties of both permethrin and the matrix itself. For complex environmental samples, a robust extraction and cleanup strategy is non-negotiable.

Matrix-Specific Challenges

-

Water Samples: Permethrin has low water solubility and tends to adsorb to suspended particulate matter. Therefore, methods must efficiently capture permethrin from both the dissolved phase and suspended solids. Low detection limits, often in the nanogram per liter (ng/L) range, are required, necessitating a significant pre-concentration step.[1][2]

-

Soil & Sediment Samples: These matrices are rich in organic matter and minerals, which can strongly bind permethrin, making its extraction challenging. The co-extraction of humic acids, lipids, and other complex organic molecules can cause significant matrix effects during instrumental analysis, necessitating a thorough cleanup step.[3][4][5]

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

Solid-Phase Extraction (SPE) is a cornerstone technique for isolating and concentrating pyrethroids from aqueous samples.[2][6] The principle involves passing the water sample through a cartridge packed with a solid adsorbent (the stationary phase). Permethrin, being a relatively non-polar compound, adsorbs to the stationary phase while more polar matrix components pass through. A small volume of an organic solvent is then used to elute the retained permethrin, achieving both isolation and concentration.

Workflow for SPE of Water Samples

Caption: Workflow for Solid-Phase Extraction (SPE) of Permethrin from water.

Step-by-Step SPE Protocol:

-

Sample Pre-treatment: Collect a 1-liter water sample in an amber glass bottle. Acidify to pH 4. If the sample contains significant particulate matter, filter it through a glass fiber filter.[7] The filter can be extracted separately if the particle-bound fraction is of interest.

-

Cartridge Conditioning: Use a universal polymeric reversed-phase sorbent cartridge (e.g., Waters Oasis HLB, 500 mg).[7] Condition the cartridge by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.

-

Cartridge Rinsing & Drying: After loading, wash the cartridge with 10 mL of reagent water to remove residual polar interferences. Dry the cartridge by passing a stream of nitrogen through it for 10-15 minutes.

-

Elution: Elute the trapped permethrin by passing 10 mL of ethyl acetate through the cartridge. Collect the eluate in a concentration tube.

-

Concentration and Reconstitution: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen. Add an internal standard and adjust the final volume to 1.0 mL with the appropriate solvent for instrumental analysis.[3]

Protocol 2: QuEChERS for Soil & Sediment Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized pesticide residue analysis in complex matrices like soil.[4][8] It employs a two-step process: an initial extraction with an organic solvent (typically acetonitrile) and salting-out partitioning, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Causality: Acetonitrile is used because it is miscible with water (present as moisture in the soil) but can be easily separated by adding salts (salting-out effect), which enhances the partitioning of moderately polar to non-polar pesticides like permethrin into the organic layer. The d-SPE step utilizes sorbents like Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences like lipids, ensuring a cleaner extract for analysis.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Combination of solid-phase extraction and dispersive liquid–liquid microextraction for detection of cypermethrin and permethrin in environmental water - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unitedchem.com [unitedchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cdpr.ca.gov [cdpr.ca.gov]

- 8. sepscience.com [sepscience.com]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

laboratory evaluation of permethrin-treated textiles for bite protection

Executive Summary & Scientific Rationale

This guide outlines the rigorous laboratory evaluation of permethrin-impregnated textiles (uniforms, bed nets, and outdoor gear). Unlike standard small-molecule quantitation, evaluating treated textiles requires a dual-phase approach: Chemical Quantitation (Total Active Ingredient) and Bioefficacy (Bioavailability).

The Core Challenge: High chemical content does not guarantee biological efficacy. Polymer binders used to increase wash durability can "lock" permethrin inside the fiber matrix, rendering it chemically present but biologically unavailable to the insect. Therefore, this protocol mandates a paired workflow: GC-MS quantification to verify loading dose, followed by WHO Cone Bioassays to verify surface bioavailability.

Mechanism of Action (MoA)

Permethrin is a Type I pyrethroid that acts as a neurotoxin. It targets voltage-gated sodium channels (

Figure 1: Molecular Mechanism of Action. Permethrin prevents sodium channel deactivation, causing excitotoxicity.

Pre-Analytical Phase: Material Preparation

Before efficacy testing, samples must undergo standardized washing to simulate field aging. Unwashed samples often show artificially high efficacy due to "surface bloom" of the insecticide.

Standardized Washing Protocol (Adapted from WHO/ISO 6330)

Objective: Determine wash durability (Retention Index).

-

Sample Size: Cut fabric into

cm swatches. -

Detergent: Use IEC reference detergent or Savon de Marseille (pH 9-10). Avoid commercial detergents with optical brighteners or softeners as they mask permethrin.

-

Cycle:

-

Vessel: 1L beaker or standardized wash pot.

-

Agitation: 155 rpm (shaking water bath) or manual stirring.

-

Temperature:

. -

Duration: 10 minutes total (3 min wash

4 min soak

-

-

Rinsing: Two rinses with clean deionized water (10 mins each).

-

Drying: Line dry in shade. UV light degrades permethrin.

Phase I: Chemical Quantitation (GC-MS)

Purpose: Verify the total amount of permethrin (mg/m²) present in the fabric. This serves as the "Input" control.

Protocol: Ultrasonic Extraction & Analysis

Reagents:

-

Solvent: Acetone:Hexane (1:1 v/v) or 100% Acetone (HPLC Grade).

-

Internal Standard (IS): Triphenyl phosphate (TPP) or Octacosane.

Workflow:

-

Weighing: Cut a

cm swatch. Weigh accurately. -

Extraction: Place swatch in a 40mL amber vial. Add 20mL solvent spiked with IS (

). -